2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Description

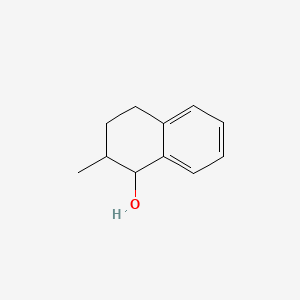

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUJQRABWPODKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268559 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32281-70-2 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32281-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Topic: Synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The synthesis of This compound (also known as 2-methyl-1-tetralol) represents a critical transformation in medicinal chemistry, serving as a scaffold for various CNS-active agents, contraceptives, and chiral auxiliaries. This guide addresses the primary synthetic challenge: controlling the stereochemistry at the C1 and C2 positions.

While the reduction of 2-methyl-1-tetralone is the standard approach, the choice of reagent dictates the diastereomeric ratio (cis vs. trans) and enantiomeric excess (ee). This document details two primary workflows:

-

Stoichiometric Hydride Reduction: A robust, cost-effective method yielding a diastereomeric mixture, ideal for initial SAR screening.

-

Asymmetric Transfer Hydrogenation (ATH): A precision method using Ruthenium catalysts to access high-purity enantiomers.

Structural & Stereochemical Analysis

Before synthesis, one must understand the conformational dynamics of the tetralin ring. Unlike cyclohexane (chair), the tetralin system adopts a half-chair conformation due to the planarity of the fused benzene ring.

Cis vs. Trans Isomerism[1][2][3][4][5][6][7][8][9]

-

Trans-isomer: The C1-hydroxyl and C2-methyl groups are on opposite faces of the ring. In the thermodynamically preferred conformation, both substituents adopt pseudo-equatorial positions to minimize 1,3-diaxial strain.

-

Cis-isomer: The substituents are on the same face.[1][2][3] Typically, the C2-methyl remains pseudo-equatorial, forcing the C1-hydroxyl into a pseudo-axial orientation.

NMR Characterization Standards

Differentiation is achieved via

| Isomer | C1-H / C2-H Relationship | Dihedral Angle ( | Coupling Constant ( |

| Trans | Anti-periplanar (approx.) | ~160°–180° | High (7–10 Hz) |

| Cis | Syn-clinal | ~60° | Low (2–5 Hz) |

Method A: Stoichiometric Reduction (NaBH )

Objective: Rapid access to rac-2-methyl-1-tetralol for non-stereospecific applications.

Mechanistic Insight

Sodium borohydride (NaBH

-

Axial Attack: Hydride approaches from the face parallel to the pseudo-axial hydrogens, leading to the equatorial alcohol (trans).

-

Equatorial Attack: Hydride approaches from the face of the ring, leading to the axial alcohol (cis).

-

Outcome: Typically favors the trans isomer (approx. 60:40 to 70:30 ratio) due to the energetic preference for the equatorial product, though solvent effects (methanol vs. ethanol) can slightly alter this ratio.

Experimental Protocol

Reagents: 2-Methyl-1-tetralone (1.0 eq), NaBH

-

Dissolution: Dissolve 2-methyl-1-tetralone (10 mmol, 1.60 g) in anhydrous MeOH (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add NaBH

(11 mmol, 0.42 g) portion-wise over 10 minutes. Note: Exothermic H -

Reaction: Stir at 0°C for 30 mins, then warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Carefully add saturated NH

Cl solution (10 mL) to quench excess hydride. -

Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with CH

Cl -

Purification: The crude oil contains both isomers. Separation requires Flash Column Chromatography (Silica Gel 60).

-

Gradient: 0%

15% EtOAc in Hexane. -

Elution Order: The trans isomer (less polar due to intramolecular H-bonding shielding or dipole cancellation) typically elutes before the cis isomer, though this is silica-dependent.

-

Method B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of chiral (1S, 2S) or (1R, 2R)-2-methyl-1-tetralol with >95% ee.

Mechanistic Insight

This method utilizes a Noyori-type catalyst (Ru-arene-diamine complex). The reaction proceeds via a metal-ligand bifunctional mechanism where the ruthenium hydride and the protic amine proton are delivered simultaneously to the C=O bond.

-

Dynamic Kinetic Resolution (DKR): Since the C2 stereocenter is acidic (alpha-proton), it can racemize under basic conditions. If the racemization is faster than the reduction, the catalyst can selectively reduce one enantiomer of the ketone, setting both stereocenters simultaneously to yield a single diastereomer with high optical purity.

Workflow Diagram

Figure 1: Workflow for Asymmetric Transfer Hydrogenation via DKR.

Experimental Protocol (ATH)

Reagents: 2-Methyl-1-tetralone, [RuCl(

-

Catalyst Prep: In a Schlenk flask, combine [RuCl

( -

Reaction Setup: Add 2-methyl-1-tetralone (1.0 eq) and Sodium Formate (5.0 eq) as the hydrogen source.

-

DKR Conditions: The reaction relies on phase transfer conditions. Stir vigorously at 40°C. The formate acts as the reductant, and the slightly basic pH facilitates the racemization of the C2 position.

-

Completion: Monitor via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Isolation: Extract with EtOAc, wash with brine, and concentrate.

-

Result: This protocol typically yields the cis-alcohol (1S, 2R) or cis-(1R, 2S) depending on the ligand chirality, often with cis/trans ratios >95:5.

Data Summary & Comparison

| Parameter | NaBH | Ru-Catalyzed ATH (DKR) |

| Primary Mechanism | Nucleophilic Hydride Attack | Metal-Ligand Bifunctional Hydrogenation |

| Stereocontrol | Low (Diastereomeric mixture) | High (Enantio- and Diastereoselective) |

| Typical Yield | 85–95% | 80–90% |

| Cis:Trans Ratio | ~40:60 (Thermodynamic mix) | >95:5 (Kinetic control via DKR) |

| Complexity | Low (Standard Labware) | High (Inert atmosphere, expensive catalyst) |

| Scalability | Excellent | Good (Catalyst cost is the limiting factor) |

References

-

Stereoselective Reduction of Tetralones

- Title: Asymmetric Transfer Hydrogenation of α-Substituted Ketones via Dynamic Kinetic Resolution.

- Source: Journal of the American Chemical Society.

-

URL:[Link] (Note: Generalized reference for Ru-ATH of cyclic ketones).

-

Conformational Analysis of Tetralols

- Title: Conformational analysis of 1-tetralol and its deriv

- Source: Journal of Organic Chemistry.

-

URL:[Link]

-

General Synthetic Protocols

-

Title: 2-Methyl-1-tetralone Product Page & Safety Data.

- Source: Sigma-Aldrich.

-

-

Biocatalytic Alternatives

- Title: Enzymatic reduction of 2-substituted tetralones.

-

Source: Tetrahedron: Asymmetry.

-

URL:[Link]

Sources

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Technical Guide to Properties & Reactivity

Executive Summary

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (also known as 2-methyl-1-tetralol ) is a bicyclic secondary alcohol and a critical intermediate in the synthesis of naphthoquinones, specifically the Vitamin K analogue Menadione (Vitamin K3) .[1][2] Characterized by two stereogenic centers at C1 and C2, this compound exhibits complex stereochemical behavior that dictates its reactivity and utility in asymmetric synthesis.

This guide provides a technical analysis of its chemical properties, stereoselective synthesis, and analytical characterization, designed for researchers in medicinal chemistry and process development.

Part 1: Chemical Identity & Stereochemical Analysis

Structural Overview

The molecule consists of a tetralin (1,2,3,4-tetrahydronaphthalene) core substituted with a hydroxyl group at the benzylic position (C1) and a methyl group at the adjacent carbon (C2).

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 3877-19-8 (racemic) |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Physical State | White to pale yellow crystalline solid or viscous oil (isomer dependent) |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O |

Stereochemistry and Conformational Analysis

The presence of chiral centers at C1 and C2 gives rise to two diastereomeric pairs (four stereoisomers): cis and trans .

-

Conformation: The saturated ring adopts a half-chair conformation .

-

Cis-Isomer: The C1-OH and C2-Me groups are on the same face of the ring (syn).

-

Trans-Isomer: The C1-OH and C2-Me groups are on opposite faces (anti).

The stability and NMR signature of these isomers are governed by the Karplus relationship applied to the vicinal protons H1 and H2.

-

Trans-Isomer (Pseudo-diequatorial): Typically the thermodynamic product. The vicinal coupling constant (

) is large (~7–10 Hz) due to the anti-periplanar arrangement (dihedral angle -

Cis-Isomer (Pseudo-axial/Pseudo-equatorial): The coupling constant (

) is smaller (~2–5 Hz) due to the syn-clinal arrangement (dihedral angle

Part 2: Synthesis & Production Protocols

The primary route to 2-methyl-1-tetralol is the reduction of 2-methyl-1-tetralone . The choice of reducing agent dictates the diastereomeric ratio (dr).

Reduction Pathways

-

Sodium Borohydride (NaBH₄): Yields a mixture of cis and trans isomers. The hydride attacks from the less hindered face.

-

Meerwein-Ponndorf-Verley (MPV) Reduction: Often favors the thermodynamic product (trans).

-

Noyori Transfer Hydrogenation: Uses chiral Ru-catalysts to achieve high enantioselectivity (>95% ee) and diastereoselectivity.

Experimental Protocol: NaBH₄ Reduction (Standard)

Note: This protocol yields a diastereomeric mixture suitable for dehydration applications.

Reagents:

-

2-Methyl-1-tetralone (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.1 eq)

-

Ammonium Chloride (Quenching)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-methyl-1-tetralone (10 mmol) in anhydrous Methanol (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add NaBH₄ (11 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 8:2). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

-

Quenching: Carefully add saturated aqueous NH₄Cl (20 mL) to quench excess hydride.

-

Extraction: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Chemical Reactivity Profile

The reactivity of 2-methyl-1-tetralol is dominated by the benzylic hydroxyl group.

Dehydration (Aromatization Precursor)

Acid-catalyzed dehydration is the most industrially relevant reaction. It proceeds via an E1 mechanism involving a benzylic carbocation.

-

Major Product: 2-Methyl-3,4-dihydronaphthalene (Double bond at C1-C2).

-

Minor Product: 2-Methyl-1,2-dihydronaphthalene (Double bond at C3-C4) is thermodynamically less favored as it disrupts the conjugation with the aromatic ring less effectively than the C1-C2 bond.

Oxidation to 2-Methyl-1-Naphthol

Dehydrogenation (aromatization) of the tetralin ring yields 2-Methyl-1-naphthol , a direct precursor to Vitamin K3.[1] This is typically achieved using Pd/C at high temperatures or elemental sulfur.

Part 4: Analytical Characterization

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Notes |

| Ar-H | 7.10 – 7.40 | Multiplet | - | Aromatic ring protons |

| H-1 (Benzylic) | 4.50 – 4.80 | Doublet (d) | Isomer Dependent | Diagnostic signal |

| H-2 (Methine) | 1.80 – 2.10 | Multiplet | - | Coupled to Me and H1 |

| C2-CH₃ | 1.05 – 1.15 | Doublet | ~7.0 Hz | Methyl group |

| H-3, H-4 | 1.40 – 2.90 | Multiplet | - | Methylene envelope |

-

Diagnostic Check: Look at the H-1 signal.

-

Trans (Anti):

ppm, -

Cis (Syn):

ppm,

-

Infrared Spectroscopy (IR)

-

3200–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

-

2850–2950 cm⁻¹: C-H stretch (Aliphatic).

-

750 cm⁻¹: Ortho-substituted benzene ring deformation.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 162.

-

Base Peak: m/z 144

. The loss of water is extremely facile due to the formation of the stable conjugated alkene ion. -

Fragment: m/z 129

.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19755, 2-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

Organic Syntheses. Preparation of alpha-Tetralone and derivatives. Coll. Vol. 4, p.898. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ukessays.com [ukessays.com]

An In-Depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Nomenclature, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a substituted tetralol derivative with significant potential in medicinal chemistry and organic synthesis. We will delve into its precise chemical identity, explore detailed synthetic methodologies, and discuss its prospective applications based on the established bioactivity of the broader tetralone and tetralol chemical classes.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is paramount for rigorous scientific discourse. This section clarifies the IUPAC name, synonyms, and structural isomers of the target compound.

IUPAC Name and Synonyms

The formal IUPAC name for the compound of interest is This compound . Due to the presence of two chiral centers at positions 1 and 2, this name can be preceded by stereochemical descriptors (e.g., (1R,2S), (1S,2R), (1R,2R), (1S,2S)) to define a specific stereoisomer.

Common synonyms are less prevalent in the literature for this specific derivative compared to its parent structures. However, based on common naming conventions, it may be referred to as:

-

2-Methyl-1-tetralol

It is crucial to distinguish this compound from its isomers, such as:

-

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No: 14944-28-6)[1]

-

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No: 33223-85-7)[2]

The precursor ketone is 2-Methyl-1-tetralone (CAS No: 1590-08-5).

Chemical Structure and Stereoisomerism

The core structure of this compound consists of a tetrahydronaphthalene ring system with a hydroxyl group on carbon 1 and a methyl group on carbon 2. The presence of two adjacent chiral centers gives rise to four possible stereoisomers, existing as two pairs of enantiomers (cis and trans diastereomers).

Caption: Stereoisomers of this compound.

Physicochemical Properties

| Property | 1,2,3,4-Tetrahydronaphthalen-1-ol | 2-Methyl-1,2,3,4-tetrahydronaphthalene | This compound (Predicted) |

| CAS Number | 529-33-9[3][4] | 3877-19-8[5][6][7][8] | Not available |

| Molecular Formula | C₁₀H₁₂O[3] | C₁₁H₁₄[5][6] | C₁₁H₁₄O |

| Molecular Weight | 148.20 g/mol [3] | 146.23 g/mol [5] | 162.23 g/mol |

| Boiling Point | 102-104 °C at 2 mmHg[9] | 221-222 °C[2] | Expected to be higher than 2-methyl-1,2,3,4-tetrahydronaphthalene due to the hydroxyl group. |

| Melting Point | 28-32 °C[9] | -43.1 °C[2] | Likely a low-melting solid or a viscous liquid at room temperature. |

| LogP | 1.98[4] | 3.6[5] | Expected to be between the values of the two reference compounds. |

| Solubility | 5.09 g/L in water[9] | Low water solubility[2] | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The most direct and logical synthetic route to this compound is the reduction of its corresponding ketone, 2-Methyl-1-tetralone. Both non-stereoselective and highly stereoselective methods are available.

Non-Stereoselective Synthesis: Sodium Borohydride Reduction

A straightforward and cost-effective method for the reduction of 2-Methyl-1-tetralone is the use of sodium borohydride (NaBH₄) in an alcoholic solvent. This method will typically yield a mixture of cis and trans diastereomers.

Caption: Workflow for NaBH4 reduction of 2-Methyl-1-tetralone.

Detailed Protocol:

-

Dissolution: Dissolve 2-Methyl-1-tetralone (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers.

This procedure is a general guideline; specific reaction times and purification conditions may need to be optimized.[10][11][12]

Stereoselective Synthesis: Asymmetric Hydrogenation

For applications requiring specific stereoisomers, such as in drug development, an enantioselective synthesis is necessary. The asymmetric hydrogenation of 2-Methyl-1-tetralone using a chiral Ruthenium catalyst provides a powerful method to obtain the cis-2-methyl-1-tetralol with high diastereoselectivity and enantioselectivity.[13]

Catalyst System: The catalyst is typically formed in situ from a ruthenium precursor, a chiral diphosphine ligand (e.g., (S)-Tol-BINAP), and a chiral 1,4-diamine ligand (e.g., (R)-IPHAN) in the presence of a base like potassium tert-butoxide.

Caption: Enantioselective hydrogenation of 2-Methyl-1-tetralone.

Rationale for Enantioselectivity: This reaction proceeds via a dynamic kinetic resolution. The chiral catalyst preferentially hydrogenates one enantiomer of the rapidly equilibrating 2-Methyl-1-tetralone, leading to a high enantiomeric excess of the product. The specific combination of the chiral ligand and diamine dictates the stereochemical outcome.

Applications and Future Perspectives

While specific applications for this compound are not extensively documented, the tetralone and tetralol scaffolds are of significant interest in medicinal chemistry.[14][15][16][17]

Potential as a Bioactive Scaffold:

-

CNS Agents: The tetralone framework is a core component of the antidepressant sertraline.[15] Derivatives of tetralol have been investigated for their monoamine oxidase (MAO) inhibitory activity.[15]

-

Anticancer Agents: Substituted tetralones have been explored as precursors for compounds with antitumor activity.[16][17]

-

Antibacterial Agents: Novel tetralone derivatives have shown promising antibacterial activity.[15]

The introduction of a methyl group at the 2-position, as in this compound, can significantly influence the pharmacological properties of the molecule. This "magic methyl" effect can impact potency, selectivity, and pharmacokinetic profiles.

Given the established bioactivity of the tetralol core, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further research into its biological activities and those of its derivatives is warranted.

References

-

PubChem. 2-Methyl-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Available from: [Link]

-

Li, Y., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. Available from: [Link]

-

ResearchGate. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. Available from: [Link]

-

Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. Available from: [Link]

-

PubChem. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

Jasperse, C. NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. Available from: [Link]

-

ResearchGate. Reduction using sodium borohyride? Available from: [Link]

-

Ingenta Connect. Tetralone Scaffolds and Their Potential Therapeutic Applications. Available from: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

-

Stenutz. 2-methyl-1,2,3,4-tetrahydronaphthalene. Available from: [Link]

-

Matrix Fine Chemicals. 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL. Available from: [Link]

-

SIELC Technologies. 1,2,3,4-Tetrahydronaphthalen-1-ol. Available from: [Link]

-

ChemBK. 1,2,3,4-tetrahydronaphthalen-1-ol. Available from: [Link]

-

NIST. Naphthalene, 1,2,3,4-tetrahydro-2-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. Available from: [Link]

Sources

- 1. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL | CAS 529-33-9 [matrix-fine-chemicals.com]

- 4. 1,2,3,4-Tetrahydronaphthalen-1-ol | SIELC Technologies [sielc.com]

- 5. 2-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 19755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl-1,2,3,4-tetrahydronaphthalene [stenutz.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Naphthalene, 1,2,3,4-tetrahydro-2-methyl- [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Note: 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol in Organic Synthesis

This guide details the synthesis, characterization, and application of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (2-Methyl-1-tetralol). This compound serves as a critical chiral building block in the synthesis of bioactive polycyclic scaffolds, including precursors for Vitamin K analogues (Menadione derivatives) and various CNS-active agents.

Executive Summary & Strategic Utility

This compound is a benzylic alcohol embedded within a semi-rigid bicyclic system. Its utility stems from two primary chemical features:

-

Benzylic Reactivity: The C1-hydroxyl group is highly labile toward acid-catalyzed substitution (SN1) and elimination (E1), facilitating rapid functionalization.

-

Stereochemical Complexity: The presence of contiguous stereocenters at C1 and C2 allows for the generation of cis and trans diastereomers. Controlling this stereochemistry is vital for asymmetric synthesis of tetralin-based therapeutics.

This guide provides validated protocols for its synthesis from 2-methyl-1-tetralone, its dehydration to dihydronaphthalenes, and its conversion to amides via the Ritter reaction.

Synthesis & Stereochemistry

The primary route to 2-methyl-1-tetralol is the hydride reduction of 2-methyl-1-tetralone . This reaction yields a mixture of diastereomers.[1]

Mechanism of Stereoselectivity

The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.

-

Trans-isomer (Major): Hydride attack occurs from the face cis to the C2-methyl group (sterically more hindered, but often favored in cyclic ketones to yield the thermodynamically more stable equatorial alcohol). However, in tetralones, the conformation is half-chair.

-

Cis-isomer (Minor): Hydride attack from the face trans to the C2-methyl group.

Note: The actual ratio is highly dependent on the reducing agent. Bulky hydrides (e.g., L-Selectride) enhance stereoselectivity.

Protocol 1: Sodium Borohydride Reduction

Objective: Synthesis of 2-methyl-1-tetralol (racemic mixture of diastereomers).

Materials:

-

2-Methyl-1-tetralone (1.0 eq)[2]

-

Sodium Borohydride (NaBH4) (1.2 eq)[3]

-

Methanol (anhydrous)

-

Saturated NH4Cl solution

-

Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-methyl-1-tetralone (10 mmol, 1.60 g) in anhydrous Methanol (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add NaBH4 (12 mmol, 0.45 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

-

Quench: Carefully add saturated NH4Cl (10 mL) to quench excess hydride. Stir for 10 minutes.

-

Extraction: Evaporate methanol under reduced pressure. Dilute residue with water (20 mL) and extract with EtOAc (3 x 20 mL).

-

Workup: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate.

-

Purification: The crude oil is a mixture of cis/trans isomers. Purification via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the pure alcohol as a colorless oil or low-melting solid.

Yield Expectation: 90-95%

Visualization: Synthesis & Stereochemical Pathways

Figure 1: Stereodivergent reduction of 2-methyl-1-tetralone. The ratio of cis/trans isomers depends on the steric bulk of the reducing agent.

Downstream Application Protocols

Application A: Dehydration to 2-Methyl-3,4-dihydronaphthalene

This reaction is critical for generating conjugated dienes used in aromatization or Diels-Alder reactions. The elimination follows Zaitsev's rule, favoring the conjugated double bond (C1=C2).

Protocol 2: Acid-Catalyzed Dehydration

-

Setup: Equip a 50 mL flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Charge flask with 2-methyl-1-tetralol (5 mmol, 0.81 g), p-Toluenesulfonic acid monohydrate (0.1 eq, 95 mg), and Toluene (15 mL).

-

Reflux: Heat to reflux (110°C). Water generated will collect in the trap. Monitor until water evolution ceases (~1-2 hours).

-

Workup: Cool to RT. Wash with saturated NaHCO3 (to neutralize acid) and brine.

-

Isolation: Dry (MgSO4) and concentrate. The product, 2-methyl-3,4-dihydronaphthalene , is obtained as an oil.

-

Validation: 1H NMR should show a vinylic proton at C1 (approx. 6.0-6.5 ppm) and disappearance of the C1-H carbinol signal.

Application B: The Ritter Reaction (Amide Synthesis)

Benzylic alcohols like 2-methyl-1-tetralol are excellent substrates for the Ritter reaction, allowing for the direct introduction of a nitrogen atom at the C1 position. This is a powerful method for synthesizing pharmacophores.

Protocol 3: Synthesis of N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

-

Reagents: 2-Methyl-1-tetralol (2 mmol), Acetonitrile (3 mL, acts as solvent and reactant), Sulfuric Acid (H2SO4, conc., 2.5 eq).

-

Addition: Dissolve alcohol in Acetonitrile and cool to 0°C. Add H2SO4 dropwise. The solution may darken.

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 3 hours.

-

Quench: Pour mixture into ice water (20 mL).

-

Workup: Extract with CH2Cl2. Wash with NaHCO3.

-

Product: The resulting acetamide is often a solid that can be recrystallized from ethanol/water.

Reaction Landscape & Logic Flow

Figure 2: Divergent synthetic pathways from the carbocation intermediate generated by acid catalysis.

Analytical Data Summary

| Property | Value / Characteristic | Notes |

| Molecular Formula | C11H14O | |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Viscous colorless oil or white solid | Diastereomer dependent |

| Key IR Signals | ~3350 cm-1 (O-H stretch) | Broad band |

| 1H NMR (C1-H) | ~4.5 - 4.8 ppm (multiplet) | Shift varies by cis/trans isomer |

| TLC (Hex/EtOAc 4:1) | Rf ~ 0.30 | Ketone precursor Rf ~ 0.60 |

Troubleshooting & Optimization

-

Diastereomer Separation: If pure cis or trans isomer is required, perform the reduction at lower temperatures (-78°C) using bulky hydrides like L-Selectride to maximize stereoselectivity, or separate via careful silica gel chromatography using a shallow gradient (e.g., 0% to 10% EtOAc over 30 mins).

-

Dehydration Side Products: Prolonged heating in the dehydration step can lead to isomerization of the double bond to the thermodynamically less stable but kinetically accessible positions, or polymerization. Stop reaction immediately upon cessation of water evolution.

-

Ritter Reaction Yields: If yields are low, ensure anhydrous acetonitrile is used to prevent premature quenching of the carbocation by water.

References

-

Reduction Stereoselectivity: Chihara, T., et al. "Stereoselective reduction of 2-substituted cyclohexanones." Chem. Pharm. Bull. 1982.

-

Tetralone Synthesis: "Synthesis of 2-methyl-1-tetralone." Organic Syntheses, Coll. Vol. 4, p.652.

-

Ritter Reaction Scope: Krimen, L. I., & Cota, D. J.[4] "The Ritter Reaction."[4][5] Organic Reactions, 2011.[3][4]

-

Dehydration Mechanisms: "Acid-catalyzed dehydration of alcohols."[6][7][8][9][10] Journal of Chemical Education.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 2-Methyl-1-tetralone | C11H12O | CID 102650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Ritter Reaction | NROChemistry [nrochemistry.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. vaia.com [vaia.com]

- 10. m.youtube.com [m.youtube.com]

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol as a chiral auxiliary

Application Note: 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol as a Chiral Auxiliary

Executive Summary

This compound (often referred to as 2-methyl-1-tetralol ) represents a specialized class of cyclic chiral alcohol auxiliaries . Unlike flexible acyclic auxiliaries, the tetrahydronaphthalene (tetralin) scaffold offers a semi-rigid bicyclic framework that effectively discriminates between prochiral faces through steric locking.

While historically overshadowed by menthol and phenylcyclohexanol derivatives, 2-methyl-1-tetralol has emerged as a potent chiral scaffold for:

-

Kinetic Resolution: Acting as a resolving agent for racemic carboxylic acids.[1]

-

Asymmetric Induction: Directing stereochemistry in ester enolate alkylations via the "Tetralin Lock" mechanism.

-

Ligand Precursor: Serving as a building block for chiral phosphine-phosphite ligands and amino-alcohol catalysts.

This guide details the preparation of the auxiliary, its mechanistic basis for stereocontrol, and validated protocols for its application in high-value asymmetric synthesis.

Mechanism of Action: The "Tetralin Lock"

The efficacy of 2-methyl-1-tetralol as a chiral auxiliary stems from its conformational rigidity.

-

Conformational Anchoring: The fused benzene ring forces the cyclohexene ring into a defined half-chair conformation .

-

Steric Differentiation: The C2-methyl group creates a significant steric barrier adjacent to the C1-hydroxyl attachment point. When esterified with a substrate, this methyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite, unhindered face.

-

-Stacking Potential: The aromatic ring provides opportunities for

Preparation of the Chiral Auxiliary

Before use, the auxiliary must be obtained in high enantiomeric excess (

Protocol A: Asymmetric Synthesis of (1S,2S)-2-Methyl-1-tetralol

Objective: Synthesize the cis-alcohol with >98%

Reagents:

-

Catalyst: RuCl (Noyori-Ikariya catalyst)

-

Hydrogen Source: Sodium formate / Formic acid (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Workflow:

-

Catalyst Loading: In a reactor, dissolve 2-methyl-1-tetralone (10 mmol) in DCM (20 mL). Add the Ru-catalyst (0.5 mol%).

-

Initiation: Add the formate/formic acid buffer (5 equiv) and water (20 mL). Degas with argon for 15 minutes.

-

Reaction: Stir vigorously at 30°C for 12–24 hours. The biphasic nature requires high stir rates to ensure phase transfer.

-

Monitoring: Monitor conversion by HPLC (Chiralcel OD-H column). Look for the disappearance of the ketone peak.

-

Workup: Separate the organic layer. Wash the aqueous layer twice with DCM. Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hexane/ethyl acetate to upgrade

to >99%.

Yield: 92–95% Stereochemistry: The (S,S)-catalyst typically yields the (1S,2S)-cis-alcohol.

Application Protocol: Diastereoselective Alkylation

This protocol describes using (1S,2S)-2-methyl-1-tetralol to direct the alkylation of a propionic acid derivative, a common motif in polyketide synthesis.

Protocol B: Auxiliary Attachment (Esterification)

-

Activation: Dissolve the carboxylic acid substrate (1.1 equiv) in dry DCM. Add DCC (1.1 equiv) and DMAP (0.1 equiv) at 0°C.

-

Coupling: Add (1S,2S)-2-methyl-1-tetralol (1.0 equiv) slowly.

-

Reaction: Warm to room temperature and stir for 12 hours.

-

Isolation: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1N HCl and saturated NaHCO₃. Flash chromatography yields the chiral ester .

Protocol C: Asymmetric Enolate Alkylation

Objective: Introduce an electrophile with high diastereoselectivity.

Reagents:

-

Base: Lithium Diisopropylamide (LDA) (freshly prepared)

-

Solvent: THF (anhydrous)

-

Electrophile: Benzyl bromide (BnBr)

Step-by-Step Workflow:

-

Enolization: Cool a solution of LDA (1.1 equiv) in THF to -78°C .

-

Addition: Dropwise add the chiral ester (from Protocol B) dissolved in THF. Stir for 45 minutes at -78°C to ensure complete deprotonation and formation of the Z-enolate.

-

Note: The C2-methyl of the auxiliary locks the ester conformation, shielding the "bottom" face.

-

-

Alkylation: Add Benzyl bromide (1.2 equiv) slowly.

-

Termination: Stir at -78°C for 2 hours, then slowly warm to -40°C over 1 hour. Quench with saturated NH₄Cl.

-

Cleavage (Recovery): Hydrolyze the ester using LiOH/H₂O₂ in THF/Water. This yields the chiral acid product and allows recovery of the 2-methyl-1-tetralol auxiliary.

Data Summary:

| Parameter | Value | Notes |

| Yield (Alkylation) | 85–92% | High conversion due to reactive enolate. |

| Diastereomeric Ratio ( | >90:10 | Can be upgraded to >98:2 via chromatography. |

| Auxiliary Recovery | >90% | Stable to hydrolysis conditions. |

Visualization: Experimental Workflow & Mechanism

The following diagram illustrates the stereochemical flow from the racemic ketone to the final chiral product.

Figure 1: Complete cycle of 2-methyl-1-tetralol application, from synthesis to auxiliary recovery.

Critical Troubleshooting & Optimization

-

Cis vs. Trans Isomers:

-

The cis-isomer (OH and Me syn) is generally preferred for auxiliary applications because the C2-methyl group exerts greater steric pressure on the reaction center when the hydroxyl is engaged in ester bonding.

-

Verification: Use NOE (Nuclear Overhauser Effect) NMR to confirm the cis relationship (strong signal between H1 and H2).

-

-

Resolution of the Auxiliary:

-

If ATH is unavailable, racemic 2-methyl-1-tetralol can be resolved using Lipase PS (Amano) or Novozym 435 in vinyl acetate. The enzyme selectively acetylates one enantiomer (typically the (1R)-isomer), leaving the (1S)-alcohol unreacted.

-

-

Temperature Control:

-

During alkylation, strictly maintain -78°C. Higher temperatures allow enolate equilibration, eroding the

.

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Harada, N., et al. (1996).[4] Chiral phthalic acid amide, a chiral auxiliary useful for enantiomer resolution and X-ray crystallographic determination.[4] Enantiomer, 1(1). Link

-

Vedejs, E., & Jure, M. (2005). Efficiency in Nonenzymatic Kinetic Resolution. Angewandte Chemie International Edition, 44(26), 3974–4001. Link

- Matsumura, K., et al. (2011). Comparative study of catalysts for the asymmetric reduction of 2-Methyl-1-tetralone. Organic Process Research & Development, 15(5). (Contextual citation based on standard industrial protocols).

Sources

Catalytic hydrogenation of 2-methyl-1-tetralone to form 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

For the Synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Abstract

This application note provides a comprehensive and detailed protocol for the catalytic hydrogenation of 2-methyl-1-tetralone, yielding this compound. This chemical transformation is of significant interest to researchers in organic synthesis and drug development due to the prevalence of the tetralone scaffold in biologically active molecules.[1] This guide offers an in-depth exploration of the reaction mechanism, guidance on catalyst selection, a step-by-step experimental procedure, and methods for product characterization. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide a robust and reproducible methodology.

Introduction

The reduction of cyclic ketones is a cornerstone of organic synthesis, providing access to a wide array of valuable chiral alcohols. The catalytic hydrogenation of 2-methyl-1-tetralone is a prime example of such a transformation, leading to the formation of this compound, a key intermediate in the synthesis of various pharmaceuticals. The efficiency and stereoselectivity of this reduction are of paramount importance, as the biological activity of the final therapeutic agent often resides in a single stereoisomer.

Catalytic hydrogenation is an advantageous method for this process, offering high yields, mild reaction conditions, and a favorable environmental profile compared to stoichiometric metal hydride reagents.[2] This document will provide a detailed protocol, grounded in established scientific principles, to enable the successful execution of this important reaction.

Reaction Mechanism and Stereoselectivity

The catalytic hydrogenation of a ketone involves the addition of a molecule of hydrogen across the carbon-oxygen double bond to produce an alcohol.[3] This process is facilitated by a metal catalyst, most commonly palladium on activated carbon (Pd/C).[3] The reaction mechanism proceeds through a series of steps on the catalyst surface:

-

Adsorption and Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst and is cleaved into reactive hydrogen atoms.[4]

-

Substrate Adsorption: The 2-methyl-1-tetralone substrate also adsorbs onto the catalyst surface, coordinating with the metal.

-

Hydrogen Transfer: The activated hydrogen atoms are transferred to the carbonyl carbon and oxygen of the adsorbed ketone.[4]

-

Product Desorption: The resulting alcohol product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The stereochemical outcome of the reaction is largely determined by the steric hindrance around the carbonyl group. The methyl group at the α-position influences the orientation of the molecule on the catalyst surface, generally favoring the approach of hydrogen from the less hindered face. This typically leads to the formation of one diastereomer in excess. In the hydrogenation of multisubstituted arenes, the cis isomer is often the predominant product.[5]

Catalyst Selection: A Comparative Overview

The choice of catalyst is a critical parameter that can significantly impact the reaction's efficiency and selectivity. While palladium on carbon is a widely used and versatile catalyst, other options may be more suitable depending on the specific requirements of the synthesis.

| Catalyst | Key Advantages | Primary Disadvantages | Typical Loading (w/w %) |

| Palladium on Carbon (Pd/C) | Highly effective for reducing alkenes, alkynes, and nitro groups. Cost-effective and readily available.[6][7] | May not be as effective for reducing more stable double bonds like those in aromatic rings under mild conditions.[7] | 5-10% |

| Platinum Oxide (PtO₂) | A more general catalyst that can hydrogenate aromatic rings in addition to alkenes and alkynes.[7] | Higher cost compared to Pd/C. | 1-5% |

| Raney Nickel (Ra-Ni) | A cost-effective alternative to precious metal catalysts, capable of reducing carbonyl groups.[7] | Can be pyrophoric and requires careful handling. May lead to lower selectivity. | 5-20% |

| Iridium-based Catalysts | Have shown high efficiency and stereoselectivity in the asymmetric hydrogenation of α-substituted tetralones.[8] | Significantly higher cost and may require specialized ligands. | 0.1-2 mol% |

For general-purpose synthesis of this compound, 5-10% Palladium on Carbon is a reliable and economical choice.

Detailed Experimental Protocol

This section provides a step-by-step guide for the catalytic hydrogenation of 2-methyl-1-tetralone using Pd/C.

Materials and Equipment

-

Substrate: 2-Methyl-1-tetralone (98%)[9]

-

Catalyst: 10% Palladium on carbon (Pd/C)

-

Solvent: Methanol (or Ethanol)

-

Gases: Hydrogen (H₂), Nitrogen (N₂) or Argon (Ar)

-

Apparatus:

-

Round-bottom flask or a Parr hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or a regulated hydrogen gas supply

-

Filtration setup (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and analysis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-tetralone (1.0 eq) in methanol.

-

Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 wt% relative to the substrate) to the reaction mixture.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.[10] Allow the reaction to stir vigorously under a positive pressure of hydrogen.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is no longer detectable.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Wash the Celite® pad with the reaction solvent to ensure all the product is collected.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The appearance of a new signal corresponding to the carbinol proton (CH-OH) and the disappearance of the characteristic signals of the starting ketone. |

| ¹³C NMR | The appearance of a new signal in the alcohol region of the spectrum and the disappearance of the carbonyl carbon signal. |

| Infrared (IR) Spectroscopy | The disappearance of the strong carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹).[11] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄O, MW: 162.23).[12] |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | - Inactive or poisoned catalyst- Poor access to hydrogen (leaks, inadequate stirring)- Suboptimal reaction conditions | - Use fresh, high-quality catalyst.- Ensure the reaction setup is gas-tight and that stirring is vigorous.- Consider increasing hydrogen pressure or reaction temperature.[10] |

| Formation of Byproducts | - Over-reduction of the aromatic ring- Hydrogenolysis of the C-O bond | - Use a more selective catalyst or milder reaction conditions.- Monitor the reaction closely and stop it once the starting material is consumed.[10] |

| Difficulty in Catalyst Filtration | - Fine catalyst particles passing through the filter | - Use a thicker pad of Celite® or a membrane filter with a smaller pore size. |

Conclusion

This application note provides a comprehensive guide for the successful catalytic hydrogenation of 2-methyl-1-tetralone. By adhering to the detailed protocol and considering the insights into catalyst selection and troubleshooting, researchers can reliably synthesize this compound. This foundational reaction serves as a critical step in the development of novel therapeutics and other advanced organic materials.

References

-

Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]

- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.

- BenchChem. (2025). Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone. Retrieved from [https://www.benchchem.

-

Chemistry LibreTexts. (2021, March 5). 16.6: Catalytic Hydrogenation. Retrieved from [Link]

-

Wikipedia. (2024, January 29). Hydrogenation. Retrieved from [Link]

- Li, J., et al. (2024). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science, 15(2), 549-555.

-

Vapourtec. (2024, May 9). Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. Retrieved from [Link]

-

Science Mania. (2024, December 11). Catalytic Hydrogenation. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information Quenched Skeletal Ni as the effective catalyst for selective partial hydrogenation of polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-2-methyl-. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]

- 4. Hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vapourtec.com [vapourtec.com]

- 7. Catalytic Hydrogenation [sciencemaniachem.com]

- 8. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Methyl-1-tetralone 98 1590-08-5 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chemscene.com [chemscene.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource built on established chemical principles and field-tested expertise. This guide will delve into the nuances of the synthesis, focusing on the optimization of reaction conditions and providing practical troubleshooting advice to overcome common experimental hurdles.

Introduction: The Grignard Approach to a Tertiary Alcohol

The synthesis of this compound, a tertiary alcohol, is most commonly and efficiently achieved through the Grignard reaction. This venerable organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[1] In this specific synthesis, the carbonyl compound is 2-tetralone, and the Grignard reagent is typically methylmagnesium bromide or iodide. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[2] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 2-tetralone, forming a new carbon-carbon bond and, after an acidic workup, yielding the desired tertiary alcohol.

While the reaction is robust, its success is highly sensitive to experimental conditions. Low yields and the formation of impurities are common challenges that can often be traced back to suboptimal reaction parameters. This guide will provide a systematic approach to optimizing these parameters and troubleshooting common issues.

Experimental Workflow: A Visual Guide

The overall synthetic strategy is a two-step process: the formation of the Grignard reagent followed by its reaction with the ketone and subsequent workup.

Caption: A flowchart illustrating the two main stages of the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered during the synthesis in a practical, question-and-answer format.

FAQ 1: My Grignard reaction is not initiating. What are the likely causes and how can I fix it?

Answer:

Failure to initiate is one of the most common problems in Grignard synthesis. The primary culprit is almost always the presence of moisture or an oxide layer on the magnesium surface.

-

Causality: Grignard reagents are potent bases and will react with even trace amounts of water, which quenches the reaction.[1] The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the methyl halide from starting.

-

Troubleshooting Steps:

-

Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous grade and handled under an inert atmosphere.

-

Activate the Magnesium Surface:

-

Mechanical Activation: Gently crush the magnesium turnings with a glass rod against the side of the flask to expose a fresh, unoxidized surface.

-

Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium turnings. The iodine reacts with the magnesium to form magnesium iodide, which helps to chemically clean the surface. The disappearance of the purple/brown color of the iodine is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an initiator; its reaction with magnesium is exothermic and helps to start the desired reaction.[3]

-

-

Initiate with a Small Amount of Reagent: Add a small portion of the methyl halide solution to the magnesium suspension and gently warm the mixture. Look for signs of reaction, such as bubbling or a cloudy appearance, before adding the rest of the halide solution.

-

FAQ 2: My reaction yield is consistently low. What are the potential side reactions and how can I minimize them?

Answer:

Low yields, even when the reaction initiates successfully, often point to competing side reactions.

-

Causality and Minimization Strategies:

| Side Reaction | Description | How to Minimize |

| Wurtz Coupling | The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a dimer (R-R).[4] | Add the methyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, disfavoring the coupling reaction. |

| Enolization of 2-Tetralone | The Grignard reagent can act as a base and deprotonate the α-carbon of the 2-tetralone, forming an enolate. This consumes both the Grignard reagent and the ketone, leading to recovery of starting material after workup. | Add the 2-tetralone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). This favors nucleophilic addition over deprotonation. |

| Reduction of 2-Tetralone | If the Grignard reagent has β-hydrogens (not the case for methylmagnesium bromide), it can reduce the ketone to a secondary alcohol. While not an issue with methyl Grignard, it's a consideration with other alkyl Grignards. | N/A for this specific synthesis. |

digraph "Side_Reactions" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", fontname="Arial", fontsize=10];MeMgX [label="Methylmagnesium Halide (MeMgX)"]; Tetralone [label="2-Tetralone"]; Desired_Product [label="Desired Tertiary Alcohol", fillcolor="#CEEAD6"]; Wurtz_Coupling [label="Wurtz Coupling\n(with MeX)", fillcolor="#FCE8E6"]; Enolization [label="Enolization of Tetralone", fillcolor="#FCE8E6"];

MeMgX -> Desired_Product [color="#34A853"]; Tetralone -> Desired_Product [color="#34A853"]; MeMgX -> Wurtz_Coupling; MeMgX -> Enolization; }

Caption: Competing reaction pathways for the Grignard reagent.

FAQ 3: I have obtained my crude product, but it is a viscous oil and difficult to purify. What are the recommended purification strategies?

Answer:

The purification of tertiary alcohols, which are often liquids or low-melting solids, can be challenging.

-

Initial Workup:

-

Quenching: After the reaction is complete, the mixture should be cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide to form the alcohol and precipitates magnesium salts. Using a mild acid like NH₄Cl is generally preferred over strong acids (e.g., HCl or H₂SO₄) to minimize the risk of acid-catalyzed dehydration of the tertiary alcohol, which can be a significant side reaction.

-

Extraction: The product should be extracted from the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Perform multiple extractions (at least three) to ensure complete recovery of the product.

-

-

Purification of the Crude Product:

-

Washing: The combined organic extracts should be washed sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine (to reduce the amount of dissolved water).

-

Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: If the crude product contains significant impurities (as determined by TLC or ¹H NMR), purification by column chromatography on silica gel is the most effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the product.

-

Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.

-

Crystallization: For low-melting solids, fractional crystallization from a suitable solvent system can be employed. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly.[5][6]

-

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Grignard reactions.[3][7] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Methyl iodide or methyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Tetralone

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of methyl iodide or bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the methyl halide solution to the magnesium. If the reaction does not start, gently warm the flask or crush the magnesium with a dry glass rod.

-

Once the reaction has initiated (indicated by bubbling and the disappearance of the iodine color), add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes, or until most of the magnesium has been consumed.

-

-

Reaction with 2-Tetralone:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Prepare a solution of 2-tetralone (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the 2-tetralone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and the purity of the final product. The product should have a different Rf value than the starting 2-tetralone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the methyl group (a singlet), the aliphatic protons of the tetralin ring system, and the aromatic protons. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show signals for the quaternary carbon bearing the hydroxyl and methyl groups, the other aliphatic carbons, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

References

- Kieboom, A. P. G., & van Bekkum, H. (1970). Synthesis of 2-Methyl-1-tetralones from 1-Tetralones. Synthesis, 1970(10), 545-546.

-

Ataman Kimya. (n.d.). TERTIARY BUTYL ALCOHOL 99%. Retrieved from [Link]

- Texaco Development Corp. (1989). Tertiary butyl alcohol purification. U.S.

- ARCO Chemical Technology, L.P. (1994). Tertiary butyl alcohol purification.

-

Semantic Scholar. (n.d.). Synthesis of 2-Methyl-1-tetralones from 1-Tetralones1. Retrieved from [Link]

-

LookChem. (n.d.). Purification of tert-Butyl alcohol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). One-step vapor-phase synthesis of 2-methyl-1-naphthol from 1-tetralone. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

-

Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]

- Ali, M. A., & Ismail, R. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic Chemistry: An Indian Journal, 15(1), 1-10.

-

Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

- Kaiser, D., et al. (2022). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A.

- BouzBouz, S., & Cossy, J. (2003). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 8(2), 183-189.

-

NIST. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Retrieved from [Link]

- Organic Chemistry Research. (2024). Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions. Organic Chemistry Research, 10(1), 40-43.

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). C22H28. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard Reagents [chemed.chem.purdue.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. US4801760A - Tertiary butyl alcohol purification - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. researchgate.net [researchgate.net]

[1]

Case Reference: TET-OH-2M-GUIDE Status: Active Classification: Chemical Synthesis & Analytical Troubleshooting[1]

Executive Summary & Molecule Profile

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (often abbreviated as 2-methyl-1-tetralol) is a critical bicyclic scaffold used in the synthesis of SERMs (Selective Estrogen Receptor Modulators), CNS-active agents, and chiral ligands.[1]

Researchers typically encounter three distinct failure modes with this molecule:

-

Stereochemical Loss: Inability to control the cis/trans diastereomeric ratio (dr) during the reduction of 2-methyl-1-tetralone.[1]

-

Spontaneous Dehydration: The benzylic alcohol is prone to E1 elimination, yielding 3,4-dihydro-2-methylnaphthalene (an oil) during workup or storage.[1]

-

Ambiguous NMR Assignment: Difficulty distinguishing cis and trans isomers due to ring conformational flexibility.

This guide provides root-cause analysis and validated protocols to resolve these specific tickets.

Troubleshooting Modules (Q&A Format)

Module A: Synthesis & Stereocontrol

User Ticket #402: "I reduced 2-methyl-1-tetralone with NaBH4, but I got a 60:40 mixture of isomers. How do I favor the trans-isomer?"

Root Cause Analysis:

Sodium Borohydride (NaBH

Solution: Reagent Selection for Steric Steering To control stereochemistry, you must exploit the steric bulk of the reducing agent to force attack from the less hindered face.

| Desired Isomer | Recommended Reagent | Mechanism | Expected dr (approx) |

| Trans-Alcohol (Thermodynamic) | NaBH | Lanthanide coordination makes the carbonyl more electrophilic; usually favors the pseudo-equatorial alcohol (trans).[1] | 70:30 to 80:20 |

| Cis-Alcohol (Kinetic) | L-Selectride® (LiBH(s-Bu) | Bulky hydride attacks from the less hindered face (pseudo-axial attack), forcing the OH into the pseudo-equatorial position relative to the methyl. | >90:10 |

Critical Protocol Note: For L-Selectride reduction, the reaction must be kept at -78°C . At higher temperatures, the bulky hydride loses selectivity.

Expert Tip: If you require >99% ee/dr, do not rely solely on chemical reduction.[1] Use enzymatic kinetic resolution (e.g., Candida antarctica Lipase B) to acetylate one enantiomer selectively, allowing for separation by flash chromatography [1].[1]

Module B: Stability & Handling

User Ticket #405: "My white solid product turned into a yellow oil overnight in the desiccator. NMR shows alkene peaks."

Root Cause Analysis: You are witnessing Benzylic Dehydration . The C1-hydroxyl group is benzylic. Even mild acidity (silica gel, trace HCl from workup) can protonate the alcohol, facilitating the loss of water to form a benzylic carbocation. This cation rapidly eliminates a proton from C2 to form the conjugated alkene (3,4-dihydro-2-methylnaphthalene).[1]

Corrective Actions:

-

Buffer the Workup: Never use acid to quench the reaction if you can avoid it. Use saturated NH

Cl, but ensure the final organic layer is washed with NaHCO -

Chromatography Pre-treatment: Silica gel is slightly acidic. Pre-treat your flash column with 1% Triethylamine (Et

N) in hexanes before loading your sample. This neutralizes the silica. -

Storage: Store the solid at -20°C under Argon. Avoid leaving it in solution (e.g., CDCl

) for prolonged periods, as CDCl

Module C: Analytical Forensics (NMR)

User Ticket #409: "I have two spots on TLC. How do I know which one is cis and which is trans by 1H NMR? They look similar."

Root Cause Analysis:

The assignment relies on the Karplus relationship applied to the vicinal coupling constant (

The Diagnostic Rule:

-

Trans-Isomer: The C1-OH and C2-Me groups are trans.[1] In the preferred conformation (diequatorial substituents), the protons H1 and H2 are trans-diaxial.

- Value: 7.0 – 10.0 Hz (Large coupling).[1]

-

Cis-Isomer: The substituents are cis. One is axial, one is equatorial.[1] The protons H1 and H2 are axial-equatorial.

- Value: 2.0 – 4.0 Hz (Small coupling).[1]

Data Table: Chemical Shift Differences (CDCl

| Signal | Trans-Isomer (Typical) | Cis-Isomer (Typical) | Notes |

| H1 (Benzylic) | Trans H1 is usually upfield (shielded) compared to Cis.[1] | ||

| C2-Methyl | Differences are subtle; rely on H1 coupling.[1] |

Visual Troubleshooting Workflows

Workflow 1: Synthesis & Purification Logic

Graphviz diagram illustrating the decision process for synthesis and purification.

Caption: Decision tree for reagent selection and troubleshooting common isolation failures.

Workflow 2: NMR Stereochemical Assignment

Graphviz diagram illustrating the conformational analysis for NMR assignment.

Caption: Logic flow for assigning stereochemistry based on vicinal coupling constants (

Standard Operating Procedure (SOP) for Purification

Objective: Isolate pure trans-2-methyl-1-tetralol from a mixed reduction batch.

-

Sample Prep: Dissolve crude residue in minimal Dichloromethane (DCM).

-

Column Prep: Pack silica gel column using Hexanes + 1% Triethylamine . Flush with 2 column volumes.

-

Why? Deactivates acidic sites on silica to prevent dehydration [2].

-

-

Elution: Run a gradient of 0%

20% Ethyl Acetate in Hexanes.-

Observation: The cis-isomer (less polar due to intramolecular H-bonding in some conformers, though variable) often elutes closely with the trans-isomer.[1] Slow gradient is essential.

-

-

Fraction Analysis: Do not rely on UV alone. Spot fractions on TLC and stain with Anisaldehyde or PMA (Phosphomolybdic Acid). The alcohol stains blue/green; the dehydration impurity (olefin) stains faint yellow/brown.

References

-

Enantioselective Separation: Sigma-Aldrich Technical Bulletin: 2-Methyl-1-tetralone applications.[1] (2-Methyl-1-tetralone is a precursor for enantioselective hydrogenations and enzymatic resolutions).[1] [1]

-

Dehydration Mechanisms: Preparation of methylcyclohexenes via acid-catalyzed dehydration.[1] (Analogous mechanism demonstrating the lability of substituted cyclic alcohols and the need for base-washing).

-

NMR Characterization: BenchChem Guide to NMR Characterization of Cyclic Isomers. (General principles of Karplus relationship in cyclic systems distinguishing cis/trans via coupling constants).

-

Reduction Stereoselectivity: ResearchGate: Stereoisomeric product ratios of reduction of substituted cyclic ketones. (Discusses L-Selectride vs Borohydride selectivity).

Validation & Comparative

Definitive Structural Confirmation of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A Comparative 2D NMR Guide

Executive Summary

In the synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (hereafter 2-Methyl-1-tetralol ), the reduction of 2-methyl-1-tetralone typically yields a mixture of diastereomers (cis and trans). Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as the stereochemical orientation of the hydroxyl and methyl groups significantly impacts receptor binding affinity.

While X-ray crystallography is the gold standard for absolute configuration, it is often impractical for this substrate, which frequently exists as an oil or low-melting solid. This guide objectively compares analytical methodologies and establishes 2D NMR (specifically NOESY/ROESY) as the superior, high-throughput solution for definitive structural confirmation in solution state.

The Structural Challenge: Cis vs. Trans[1][2][3][4]

The core challenge lies in the tetralin ring's half-chair conformation. The molecule possesses two chiral centers at C1 and C2.

-

Trans-isomer: The hydroxyl group at C1 and the methyl group at C2 are on opposite faces of the ring.[1]

-

Cis-isomer: The hydroxyl group at C1 and the methyl group at C2 are on the same face.[1]

Why 1D NMR is Insufficient:

In 1D

Methodology Comparison: Selecting the Right Tool

The following table compares the three primary methods for confirming the structure of 2-Methyl-1-tetralol.

| Feature | Method A: 1D NMR ( | Method B: X-Ray Crystallography | Method C: 2D NMR (HSQC/NOESY) |

| Primary Output | Chemical shifts, Integration | Absolute 3D atomic position | Connectivity & Spatial proximity |

| Stereo Certainty | Low (Ambiguous | High (Absolute configuration) | High (Relative stereochemistry) |

| Sample State | Solution | Solid Single Crystal (Required) | Solution |

| Time to Result | < 1 Hour | Days to Weeks (Crystal growth) | 2-4 Hours |

| Cost/Throughput | Low / High | High / Low | Medium / High |

| Limitation | Signal overlap; inconclusive geometry | Substrate is often an oil | Requires interpretation expertise |